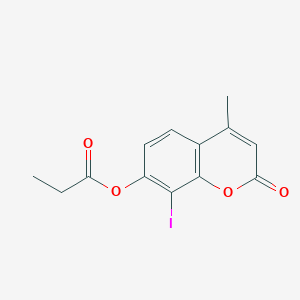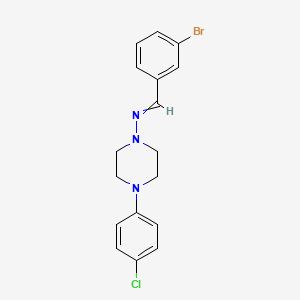![molecular formula C14H14N2O4 B6134822 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6134822.png)
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one, also known as DMHPA, is a synthetic compound with potential pharmacological properties. It belongs to the class of pyranones and has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Mechanism of Action
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one exerts its pharmacological effects through the inhibition of MMPs and PDEs. MMPs are enzymes that degrade extracellular matrix proteins and are involved in tumor invasion and metastasis. PDEs are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, which are important in cellular signaling. 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been shown to selectively inhibit MMP-2 and MMP-9, as well as PDE4 and PDE5. In addition, 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been found to activate the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been shown to have anti-tumor, anti-inflammatory, and vasodilatory effects. In cancer cells, 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one inhibits MMPs, which are involved in tumor invasion and metastasis. 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one also modulates the PI3K/Akt and MAPK pathways, which are important in cell survival and proliferation. In inflammation, 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular diseases, 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been shown to induce vasodilation through the activation of the NO/cGMP pathway.
Advantages and Limitations for Lab Experiments
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several advantages for lab experiments, including its synthetic accessibility and selectivity for certain enzymes and signaling pathways. However, 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one also has some limitations, such as its potential toxicity and lack of specificity for certain targets. Further studies are needed to determine the optimal concentration and duration of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one treatment in different experimental systems.
Future Directions
There are several future directions for the study of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one. First, more studies are needed to determine the optimal concentration and duration of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one treatment in different experimental systems. Second, the potential toxicity and side effects of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one need to be further investigated. Third, the selectivity of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one for certain enzymes and signaling pathways needs to be confirmed in vivo. Fourth, the potential therapeutic applications of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one in different diseases need to be explored. Finally, the development of more potent and selective analogs of 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be synthesized through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate, followed by cyclization and subsequent addition of a methyl group. The final step involves the reaction of the resulting compound with acryloyl chloride to form 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one.
Scientific Research Applications
3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in the progression of these diseases. 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has also been found to modulate cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are important in cell survival and proliferation.
properties
IUPAC Name |
3-[(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-6-12(18)13(14(19)20-8)11(17)5-4-10-7-16(3)15-9(10)2/h4-7,18H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDUJRIDARZDC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN(N=C2C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN(N=C2C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)

![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)
![ethyl 1-[(2E)-4-methyl-2-pentenoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6134785.png)
![methyl 5,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B6134788.png)
![2-methyl-N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6134791.png)
![4-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-1-piperazinecarbaldehyde](/img/structure/B6134797.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B6134806.png)
![ethyl 5-chloro-5'-[(4-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B6134815.png)